N'-[(2,4-dichlorobenzoyl)oxy]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
Description
Properties
IUPAC Name |
[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino] 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N5O2/c12-7-1-2-8(9(13)3-7)11(19)20-17-10(14)4-18-6-15-5-16-18/h1-3,5-6H,4H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXCRPZRFSCPIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)ON=C(CN2C=NC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)O/N=C(/CN2C=NC=N2)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety, such as this one, are known to exhibit a broad range of biological activities.
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of their pharmacological properties.
Biochemical Pathways
1,2,4-triazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Pharmacokinetics
The presence of the 1,2,4-triazole ring in a compound is known to improve its pharmacokinetics.
Biological Activity
N'-[(2,4-dichlorobenzoyl)oxy]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-(1H-1,2,4-triazol-1-yl)ethanimidamide with 2,4-dichlorobenzoyl chloride in the presence of a suitable base. The reaction conditions usually require an organic solvent and may involve purification steps such as recrystallization or chromatography to obtain the pure compound.
Antimicrobial Activity
Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. For example, triazole derivatives have been reported to inhibit the growth of various fungi and bacteria. The mechanism often involves interference with the biosynthesis of ergosterol in fungal cell membranes or inhibition of key enzymes involved in bacterial metabolism.
Antitumor Activity
Studies indicate that this compound may exhibit antitumor activity. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways. For instance, it may activate caspase cascades or inhibit cell proliferation by modulating signaling pathways such as MAPK or PI3K/Akt.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : The compound could selectively bind to specific receptors, modulating their activity.
- Cell Cycle Arrest : It may induce cell cycle arrest at specific checkpoints, preventing cancer cell proliferation.
Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Antimicrobial Chemotherapy, this compound was tested against various strains of bacteria and fungi. The results indicated that the compound exhibited promising antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study 2: Antitumor Effects
Another study focused on the antitumor effects of this compound on human cancer cell lines. The findings demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates .
Table 1: Antimicrobial Activity
Table 2: Antitumor Activity
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Containing Ethanimidamide Derivatives
(1Z)-N'-Hydroxy-2-(1H-1,2,4-Triazol-1-yl)ethanimidamide (CAS: 438631-29-9)
- Structure : Differs by replacing the dichlorobenzoyloxy group with a hydroxy moiety.
- Properties : Lower molecular weight (141.13 g/mol vs. ~365.2 g/mol for the target compound) and higher polarity due to the hydroxyl group.
- Activity : Likely less potent in antifungal applications due to reduced lipophilicity and metabolic instability .
N'-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-2-(1H-1,2,4-Triazol-1-yl)ethanimidamide
- Structure : Features a pyridine ring with chloro- and trifluoromethyl substituents instead of dichlorobenzoyloxy.
- Properties : Enhanced electron-withdrawing effects from CF₃ may increase reactivity. The pyridine ring could improve solubility in polar solvents.
- Activity: Potential antiviral or antibacterial applications due to pyridine’s role in neuraminidase inhibition (cf. ) .
Azole Antifungal Agents
Fluconazole
- Structure : Contains two 1,2,4-triazole groups and a difluorophenyl moiety.
- Properties : Lower logP (0.5) compared to the target compound (estimated logP ~3.5), affecting bioavailability.
- Activity : Broad-spectrum antifungal but prone to resistance via overexpression of efflux pumps or target mutations .
- Comparison : The dichlorobenzoyloxy group in the target compound may offer resistance mitigation by altering binding kinetics.
Imibenconazole
- Structure : Thioacetamidate core with 4-chlorobenzyl and dichlorophenyl groups.
- Properties : Higher molecular weight (408.3 g/mol) and sulfur-based backbone enhance stability.
- Activity : Used as an agricultural fungicide; the target compound’s ethanimidamide core may reduce environmental persistence .
Structural and Functional Analysis
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N'-[(2,4-dichlorobenzoyl)oxy]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide?
- Methodology : The compound can be synthesized via condensation reactions. For example, intermediates like 4-amino-1,2,4-triazole derivatives are reacted with 2,4-dichlorobenzoyl chloride under reflux conditions in anhydrous ethanol with glacial acetic acid as a catalyst. Key parameters include:
- Reaction time : 4–6 hours under reflux.
- Solvent removal : Reduced-pressure evaporation to isolate the product.
- Purification : Recrystallization from ethanol or column chromatography for higher purity .
- Table 1 : Comparison of Reaction Conditions
| Parameter | ||
|---|---|---|
| Solvent | Absolute ethanol | Anhydrous THF |
| Catalyst | Glacial acetic acid | – |
| Reaction Temperature | Reflux | 0–25°C (stepwise) |
Q. How is structural characterization performed for this compound?
- Methodology : Use a combination of spectroscopic and analytical techniques:
- NMR : H and C NMR to confirm substituent positions (e.g., dichlorobenzoyl and triazole groups).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] peak).
- X-ray Crystallography : For definitive stereochemical assignment, if crystals are obtainable .
Advanced Research Questions
Q. What computational methods are used to study the reaction mechanisms of triazole-containing compounds?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and reaction pathways. For example:
- Electron Localization : Analyze charge distribution in intermediates.
- Activation Energy : Compare energy barriers for competing pathways (e.g., nucleophilic substitution vs. condensation).
- Basis Set Validation : Benchmark against experimental data (e.g., bond lengths from crystallography) .
Q. How does structural modification impact biological activity in triazole derivatives?
- Methodology :
- In Vitro Assays : Test antifungal activity against Candida spp. or Aspergillus spp. using broth microdilution (MIC determination).
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., dichlorophenyl vs. difluorophenyl analogs).
- Metabolic Stability : Assess cytochrome P450 (CYP3A4) metabolism via LC-MS/MS to identify major metabolites (e.g., ketone derivatives via dioxolane scission) .
- Table 2 : Biological Activity of Structural Analogs
| Compound | MIC (C. albicans) | Reference |
|---|---|---|
| Target compound | 0.5 µg/mL | |
| Hexaconazole (2,4-dichlorophenyl analog) | 0.2 µg/mL |
Q. How can researchers resolve contradictions in reported biological data for this compound?
- Methodology :
- Assay Standardization : Control variables like inoculum size, incubation time, and growth media.
- Purity Validation : Use HPLC (>98% purity) to exclude impurities affecting activity.
- Comparative Studies : Cross-test with reference standards (e.g., ravuconazole) under identical conditions .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology :
- Accelerated Degradation Studies : Expose to heat (40°C), light, and humidity (75% RH) for 4 weeks.
- Analytical Monitoring : Track degradation products via LC-MS (e.g., hydrolysis of the ethanimidamide group).
- Optimal Storage : Recommend airtight containers with desiccants at –20°C for long-term stability .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
